Structural Isomerism Drives Divergent Pharmacophore Geometry vs. WAY-320461 (FAK-IN-10)
The target compound is a constitutional isomer of WAY-320461 (FAK-IN-10), both sharing the molecular formula C15H10BrN3O2S (exact mass 374.9677 Da) . The N-carbamoyl-2-cyanoprop-2-enamide group in the target compound provides two hydrogen-bond donor sites (urea -NH2) and an acceptor (urea C=O) arranged in a coplanar geometry with the acrylamide π-system. In contrast, WAY-320461 contains a 1,3,4-oxadiazole-thioether moiety with no hydrogen-bond donor capacity and a ketone bridge linking the bromophenyl to the oxadiazole ring via a conformationally flexible -S-CH2- spacer . The topological polar surface area (TPSA) of the target compound is calculated to be 101.6 Ų versus 90.7 Ų for WAY-320461, reflecting the urea contribution [1]. These structural differences mean the two isomers occupy fundamentally different regions of chemical space and cannot be substituted without altering target-binding profiles. The target compound uniquely presents a cyanoacrylamide electrophile conjugated to a thiophene π-system, a motif that enables tunable, reversible covalent cysteine targeting when attached to an appropriate kinase-binding scaffold [2] [3].
| Evidence Dimension | Structural isomerism – functional group and pharmacophore divergence |
|---|---|
| Target Compound Data | N-carbamoyl-2-cyanoprop-2-enamide; HBD = 2 (urea -NH2); HBA = 5; TPSA = 101.6 Ų; rotatable bonds = 4; thiophene π-conjugated acrylamide |
| Comparator Or Baseline | WAY-320461 (CAS 491839-65-7): 1,3,4-oxadiazole-thioether-ketone; HBD = 0; HBA = 7; TPSA = 90.7 Ų; rotatable bonds = 6; no conjugated acrylamide |
| Quantified Difference | ΔHBD = +2 (target vs. comparator); ΔTPSA = +10.9 Ų; Δrotatable bonds = −2 (more rigid); distinct electrophilic warhead orientation |
| Conditions | Calculated molecular descriptors based on SMILES: Target: C1=CC(=CC(=C1)Br)C2=CC=C(S2)/C=C(\C#N)/C(=O)NC(=O)N; Comparator: BrC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Why This Matters
The presence of a hydrogen-bond-donating N-carbamoyl group and a conjugated thiophene-acrylamide system makes this compound suitable for cysteine-targeted covalent probe design, whereas WAY-320461 is a FAK-targeted ATP-competitive inhibitor; procurement of the wrong isomer would derail SAR campaigns and target-identification studies.
- [1] SwissADME. Free web tool for pharmacokinetics and drug-likeness evaluation. Swiss Institute of Bioinformatics, 2025. Computed TPSA and HBD/HBA values for input SMILES. View Source
- [2] Serafimova, I. M.; Pufall, M. A.; Krishnan, S.; Duda, K.; Cohen, M. S.; Maglathlin, R. L.; McFarland, J. M.; Miller, R. M.; Frödin, M.; Taunton, J. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nat. Chem. Biol. 2012, 8, 471–476. View Source
- [3] Miller, R. M.; Paavilainen, V. O.; Krishnan, S.; Serafimova, I. M.; Taunton, J. Electrophilic fragment-based design of reversible covalent kinase inhibitors. J. Am. Chem. Soc. 2013, 135, 5298–5301. View Source
